Bromocresol Purple

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Food and Feed Technologies

Field: Food and Feed Technologies

Summary: BCP is used to evaluate the effectiveness of heating soybeans and their products.

Application in Medical Laboratories

Application in Microbiology

Field: Microbiology

Application in Lymphatic System Studies

Field: Lymphatic System Studies

Summary: BCP is widely used as a vital stain to trace fluid diffusion in the lymphatic system.

Application in Yeast Cell Studies

Application in Microbial Culture Media

Summary: As a pH indicator, Bromocresol Purple is used in microbial culture media, both broth, and agar.

Application in Isolation of Acid-Producing Bacteria

Application in Photographic Processing

Field: Photographic Processing

Application in Dermatophyte Detection

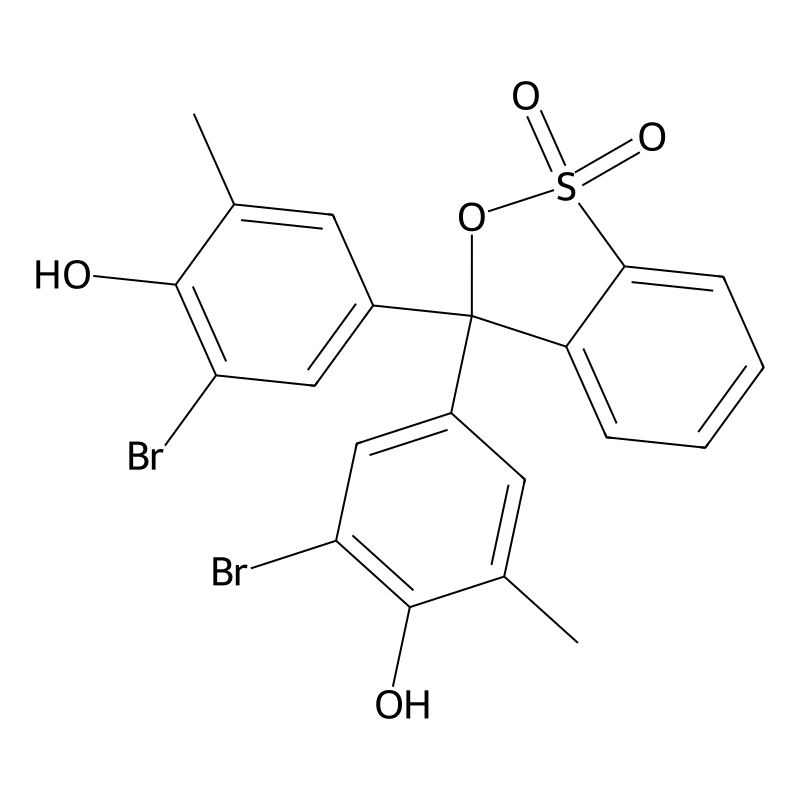

Bromocresol purple is a synthetic dye belonging to the triphenylmethane family, specifically classified as a sulfonephthalein indicator. Its chemical structure is represented as 5′,5″-dibromo-o-cresolsulfophthalein, with the molecular formula C21H16Br2O5S. This compound exhibits distinct color changes in response to pH variations: it appears yellow at pH levels below 5.2 and transitions to violet above pH 6.8. The dye's ability to indicate pH is due to the equilibrium between two structural forms, which differ in their sulfonate and sultone configurations .

BCP's mechanism of action as a pH indicator relies on the pH-dependent change in its electronic structure. In acidic conditions, the uncharged sulfonphthalein group interacts with light differently compared to the charged form at higher pH. This difference in interaction manifests as a shift in the absorbed wavelengths of light, resulting in the observed color change [].

- Skin and Eye Irritant: BCP can cause irritation upon contact with skin or eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves and eye protection.

- Potential Sensitizer: Long-term or repeated exposure may lead to skin sensitization in some individuals.

Bromocresol purple undergoes reversible protonation and deprotonation reactions depending on the acidity of the solution. The equilibrium can be described as follows:

- At low pH (acidic conditions): The sulfonate form predominates, resulting in a yellow color.

- At high pH (alkaline conditions): The cyclic sulfonic ester form becomes more prevalent, leading to a violet color.

This behavior makes bromocresol purple a valuable pH indicator in various chemical and biological applications .

Bromocresol purple has been utilized in microbiology for its ability to stain dead cells based on their acidity levels. It can also be employed in clinical settings for measuring albumin concentrations in serum samples, providing advantages over traditional methods that use bromocresol green. Additionally, it plays a role in distinguishing lactic acid bacteria during fermentation processes .

The synthesis of bromocresol purple typically involves the bromination of o-cresolsulfophthalein, followed by purification steps to isolate the desired compound. A common method includes:

- Bromination: Introducing bromine into the cresol structure under controlled conditions.

- Purification: Techniques such as column chromatography are employed to achieve high purity levels necessary for analytical applications .

Recent studies have outlined specific purification protocols that enhance the quality and yield of bromocresol purple for precise spectrophotometric measurements .

Bromocresol purple finds extensive applications across various fields:

- Laboratory Use: It serves as a pH indicator in titrations and other chemical analyses.

- Microbiology: Employed for staining and isolating specific bacterial strains.

- Clinical Diagnostics: Used in assays for serum albumin measurement.

- Photography: Acts as an additive in acid stop baths to indicate when neutral pH is reached .

Studies have indicated that bromocresol purple interacts with various biological systems, particularly concerning its role as a pH indicator in aquatic environments. The compound's behavior under different salinity and temperature conditions has been characterized, allowing for improved accuracy in environmental monitoring and assessments of carbon systems in freshwater and marine ecosystems .

Similar Compounds

Bromocresol purple shares similarities with other sulfonephthalein indicators. Here are some comparable compounds:

- Bromocresol green: Similar structure but with different pH sensitivity.

- Phenol red: Another pH indicator that changes color at different pH levels.

- Methyl orange: A dye that also indicates pH changes but operates within a different range.

Comparison TableCompound Color Change Range Unique Features Bromocresol purple Yellow (pH < 5.2) / Violet (pH > 6.8) Used for albumin measurement; effective in microbiology Bromocresol green Yellow (pH < 3.8) / Blue (pH > 5.4) Commonly used in titrations; less sensitive than BCP Phenol red Yellow (pH < 6.8) / Red (pH > 8.4) Widely used in cell culture; less stable than BCP Methyl orange Red (pH < 3.1) / Yellow (pH > 4.4) Useful for strong acid titrations; different color range

| Compound | Color Change Range | Unique Features |

|---|---|---|

| Bromocresol purple | Yellow (pH < 5.2) / Violet (pH > 6.8) | Used for albumin measurement; effective in microbiology |

| Bromocresol green | Yellow (pH < 3.8) / Blue (pH > 5.4) | Commonly used in titrations; less sensitive than BCP |

| Phenol red | Yellow (pH < 6.8) / Red (pH > 8.4) | Widely used in cell culture; less stable than BCP |

| Methyl orange | Red (pH < 3.1) / Yellow (pH > 4.4) | Useful for strong acid titrations; different color range |

Bromocresol purple stands out due to its specific application in clinical diagnostics and its unique dual-color transition at a narrower pH range compared to other indicators, making it particularly valuable in both laboratory and environmental settings .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 222 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 215 of 222 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant